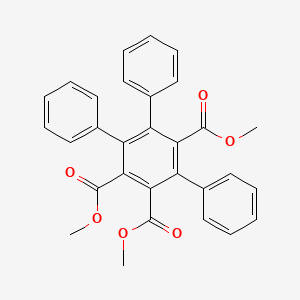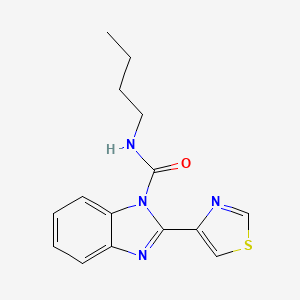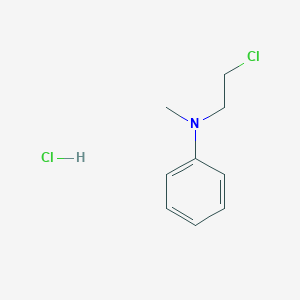
N-(2-chloroethyl)-N-methylaniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroethyl)-N-methylaniline;hydrochloride is a chemical compound that belongs to the class of organic compounds known as anilines. It is characterized by the presence of a chloroethyl group and a methyl group attached to the nitrogen atom of an aniline ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-methylaniline;hydrochloride typically involves the reaction of aniline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: Ethanol or water
Reaction Time: 4-6 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where aniline and 2-chloroethanol are continuously fed into the reactor along with a base. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to obtain the pure compound.
化学反応の分析
Types of Reactions
N-(2-chloroethyl)-N-methylaniline;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by various nucleophiles such as thiols, amines, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Sodium thiolate, ammonia, or ethanolamine in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Thiol-substituted aniline, aminoethyl aniline, or hydroxyethyl aniline.
Oxidation: N-(2-chloroethyl)-N-methylaniline N-oxide.
Reduction: N-(2-chloroethyl)-N-methylaniline.
科学的研究の応用
N-(2-chloroethyl)-N-methylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(2-chloroethyl)-N-methylaniline;hydrochloride involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group reacts with nucleophiles such as DNA, RNA, and proteins, leading to the formation of covalent bonds. This alkylation can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The molecular targets include guanine bases in DNA and cysteine residues in proteins.
類似化合物との比較
Similar Compounds
- N-(2-chloroethyl)-N-nitrosourea
- N-(2-chloroethyl)-N-cyclohexylamine
- N-(2-chloroethyl)-N-methylbenzylamine
Uniqueness
N-(2-chloroethyl)-N-methylaniline;hydrochloride is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it exhibits a higher degree of selectivity in its alkylation reactions, making it a valuable tool in targeted chemical synthesis and biological studies.
特性
CAS番号 |
50663-71-3 |
|---|---|
分子式 |
C9H13Cl2N |
分子量 |
206.11 g/mol |
IUPAC名 |
N-(2-chloroethyl)-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-11(8-7-10)9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3;1H |
InChIキー |
CPKPCJRDSUEZSR-UHFFFAOYSA-N |
正規SMILES |
CN(CCCl)C1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


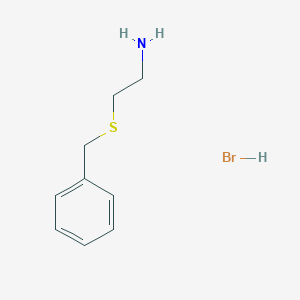
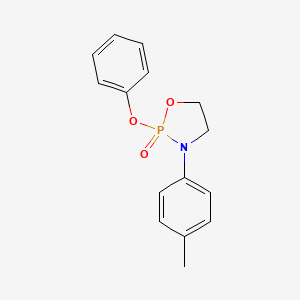
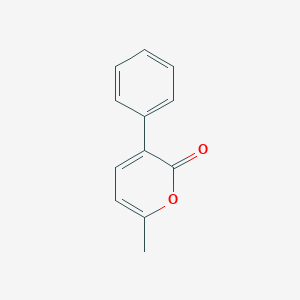

![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
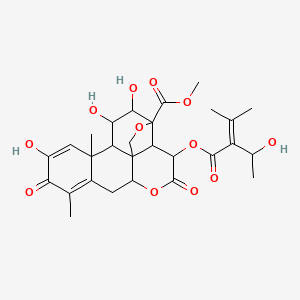
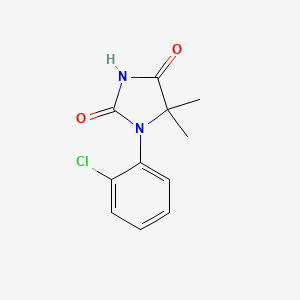

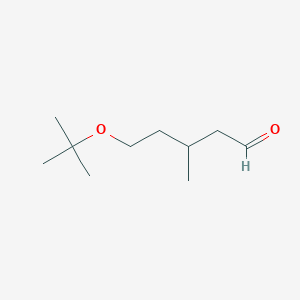
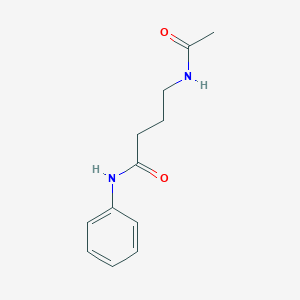
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
